molecular formula C24H25N3O2 B2674364 2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide CAS No. 941999-29-7

2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide

Cat. No. B2674364
CAS RN: 941999-29-7
M. Wt: 387.483
InChI Key: LZPRGGGVIHKASU-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the piperidine family and is widely used in various scientific studies due to its unique properties.

Scientific Research Applications

Antitumor Activity

A study by Al-Suwaidan et al. (2016) synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. Molecular docking studies indicated their potential mechanism of action could be through the inhibition of key kinases, suggesting the significance of benzyl and quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).

Antimicrobial Properties

Vanparia et al. (2013) developed a series of quinazolinone-sulfonamide linked hybrid heterocyclic entities derived from glycine, exhibiting in vitro antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of quinazolinone derivatives as a foundation for developing new antimicrobial agents (Vanparia et al., 2013).

Synthesis of Natural Products and Bioactive Compounds

Escolano et al. (2006) highlighted the use of phenylglycinol-derived oxazolopiperidone lactams as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. These lactams facilitate the introduction of substituents in a controlled manner, enabling the synthesis of complex molecules with potential therapeutic applications (Escolano et al., 2006).

Neuroprotection and Antiviral Effects

A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, providing a foundation for the development of treatments for viral encephalitis (Ghosh et al., 2008).

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-17-15-22(20-9-5-6-10-21(20)25-17)26-23(28)24(29)27-13-11-19(12-14-27)16-18-7-3-2-4-8-18/h2-10,15,19H,11-14,16H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPRGGGVIHKASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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